2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine
Description
2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine is a substituted triazine derivative characterized by a trimethylsilyl-protected ethynyl group at the 6-position and chlorine atoms at the 2- and 4-positions. This compound serves as a key intermediate in synthesizing π-conjugated macromolecules and liquid crystalline materials due to its reactive ethynyl group, which facilitates cross-coupling reactions like Sonogashira and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its synthesis involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with trimethylsilylacetylene in the presence of n-butyllithium under an argon atmosphere, yielding a product that is thermally stable and amenable to further functionalization .
Properties
IUPAC Name |
2-(4,6-dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3Si/c1-14(2,3)5-4-6-11-7(9)13-8(10)12-6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMUBMBOPYZCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38180-90-4 | |
| Record name | 2,4-dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with trimethylsilylacetylene. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Coupling Products: Products with extended carbon chains or aromatic systems can be synthesized through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine is in the development of antiviral agents. Research has indicated that triazine derivatives can exhibit antiviral properties against various viruses. For example, compounds with similar structures have been explored for their efficacy against HIV and other viral infections . The ability to modify the triazine core allows for the design of novel antiviral agents with improved activity and reduced toxicity.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing polymers and nanomaterials. Its ability to undergo cross-linking reactions makes it suitable for creating durable materials with specific mechanical properties. Studies have shown that incorporating triazine derivatives into polymer matrices can enhance thermal stability and mechanical strength .
Agricultural Chemistry
The compound also shows promise in agricultural applications as a potential herbicide or pesticide. Research into related triazine compounds has demonstrated their effectiveness in inhibiting plant growth or pest populations, making them candidates for further investigation as agrochemicals . The chlorinated triazine structure is particularly appealing due to its stability and efficacy in various environmental conditions.
Case Study 1: Antiviral Activity
A study focused on the synthesis of triazine derivatives highlighted the antiviral activity of modified compounds against HIV strains. The synthesized derivatives exhibited IC50 values significantly lower than standard antiviral medications, indicating their potential as effective treatments .
Case Study 2: Polymer Synthesis
Another investigation into the use of this compound in polymer synthesis demonstrated that incorporating this compound into a polymer matrix resulted in materials with enhanced thermal properties. The study reported an increase in glass transition temperature (Tg) by approximately 20°C compared to control samples without the triazine derivative .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral Agent | IC50 values lower than standard treatments |
| Materials Science | Polymer Building Block | Increased Tg by 20°C |
| Agricultural Chemistry | Herbicide/Pesticide Candidate | Effective growth inhibition observed |
Biological Activity
2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
- Chemical Formula: C₉H₈Cl₂N₄
- Molecular Weight: 233.09 g/mol
- CAS Number: 189178-08-3
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study focusing on various thiourea derivatives derived from triazines reported a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds varied significantly, demonstrating their efficacy against resistant strains.
| Compound | MIC (µg/mL) | Activity Spectrum |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| Compound C | 128 | C. albicans |
The most active compounds were noted to have MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating strong potential for treating infections caused by multidrug-resistant organisms .
Antiviral Activity
In the realm of antiviral research, triazine derivatives have been explored for their ability to inhibit viral replication. A review highlighted the effectiveness of certain triazines against the tobacco mosaic virus (TMV), with effective concentrations (EC50) reported at approximately 58.7 μg/mL . Additionally, compounds similar to this compound have shown promise in inhibiting HIV replication with EC50 values significantly lower than those of standard antiviral agents.
Anticancer Activity
The anticancer potential of triazine derivatives has also been investigated extensively. A study demonstrated that novel 2,4,6-trisubstituted triazines exhibited cytotoxicity against various cancer cell lines. The cytotoxic concentration (CC50) values were significantly low, indicating a strong potential for these compounds as anticancer agents.
| Compound | CC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 10 | HeLa |
| Compound E | 15 | MCF-7 |
| Compound F | 20 | A549 |
The therapeutic index (TI), defined as the ratio of CC50 to EC50, was found to be favorable for some derivatives, suggesting a wide margin between effective and toxic doses .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of synthesized triazine derivatives against multidrug-resistant strains. Results indicated that specific substitutions on the triazine ring significantly enhanced activity.
- Antiviral Mechanism : Detailed investigations into the mechanism of action revealed that certain triazine derivatives could inhibit viral RNA polymerase activity, thereby preventing viral replication.
- Cytotoxicity Profiles : In vitro studies using various cancer cell lines illustrated that modifications to the triazine structure could lead to improved cytotoxic profiles and selectivity towards cancer cells over normal cells.
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Substituent Variations and Structural Features
The reactivity and applications of triazine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , leveraging protected ethynyl intermediates. For example, a precursor like 2,4,6-tris[(trimethylsilyl)ethynyl]-1,3,5-triazine undergoes selective deprotection and coupling with aryl halides. Key steps include using Pd(PPh₃)₄ and CuI catalysts in tetrahydrofuran (THF) under inert atmospheres (e.g., argon), with yields optimized by controlling reaction time (6–24 hours) and temperature (reflux conditions) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction for crystallographic analysis. For instance, HRMS data (e.g., [M+H]⁺ = 546.39) and NMR chemical shifts (e.g., ethynyl protons at δ ~2.5–3.5 ppm) are critical for verifying structural integrity .
Q. What functionalization reactions are feasible at the triazine core?
- Methodological Answer : The chloro groups at positions 2 and 4 undergo nucleophilic substitution with amines, alkoxides, or thiols. For example, reaction with piperidine in dichloromethane (DCM) at 0°C replaces chloro substituents, while K₂CO₃ facilitates alkoxy substitutions (e.g., propiolic alcohol in THF) .
Advanced Research Questions
Q. How can Sonogashira coupling conditions be optimized for higher yields?
- Methodological Answer : Catalyst loading (e.g., 10 mol% Pd(PPh₃)₄), base selection (e.g., Et₃N or K₂CO₃), and solvent polarity (THF vs. DMF) significantly impact yield. Pre-activation of the ethynyl precursor via trimethylsilyl protection minimizes side reactions, as shown in one-pot protocols achieving ~81% yield .
Q. What strategies mitigate instability of ethynyl intermediates during synthesis?
- Methodological Answer : Trimethylsilyl (TMS) protection stabilizes ethynyl groups against oxidation. Deprotection is performed in situ using fluoride sources (e.g., TBAF) or acidic conditions, followed by immediate coupling to aryl halides. This approach is critical for handling air-sensitive intermediates .
Q. How to analyze impurities in the compound using HPLC?
- Methodological Answer : Reverse-phase HPLC on Newcrom R1 columns (C18 stationary phase) with acetonitrile/water gradients (e.g., 70:30 v/v) resolves impurities. Detection at 254 nm (UV) is standard, with retention times calibrated against reference standards. LogP values (~8.99) guide solvent selection .
Q. What are its applications in supramolecular or materials chemistry?
- Methodological Answer : The ethynyl-triazine moiety enables π-conjugated systems for organic electronics (e.g., liquid crystals, OLEDs). Hydrogen-bonding interactions with carboxylic acids (e.g., stearic acid) facilitate self-assembly into columnar mesophases, characterized by differential scanning calorimetry (DSC) and polarized optical microscopy .
Contradictions and Resolutions in Evidence
- Reactivity of Chloro Groups : Some studies report higher reactivity at position 4 versus 2 (e.g., in alkoxy substitutions), while others note uniform reactivity under basic conditions. Resolution requires kinetic studies using time-resolved NMR .
- Yield Variability in Sonogashira Coupling : Discrepancies (33–81%) arise from differences in catalyst purity and solvent drying. Rigorous exclusion of moisture/oxygen via Schlenk techniques improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
